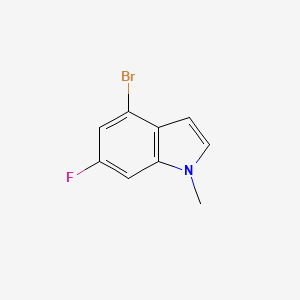
4-Bromo-6-fluoro-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoro-1-methyl-1H-indole is a heterocyclic aromatic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 6-fluoroindole.
Bromination: The bromination of 6-fluoroindole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methylation: The methylation of the resulting intermediate is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate to form this compound. This is typically done using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-fluoro-1-methyl-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoro-1-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-1H-indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1-methyl-1H-indole: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-6-fluoro-1H-indole: Lacks the methyl group, which may alter its solubility and interaction with biological targets.
Uniqueness
4-Bromo-6-fluoro-1-methyl-1H-indole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these substituents with the indole core makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H7BrFN |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
4-bromo-6-fluoro-1-methylindole |
InChI |
InChI=1S/C9H7BrFN/c1-12-3-2-7-8(10)4-6(11)5-9(7)12/h2-5H,1H3 |
Clave InChI |
USXJFHNPQWRUSD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


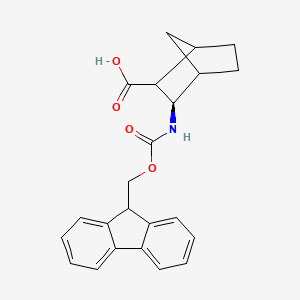

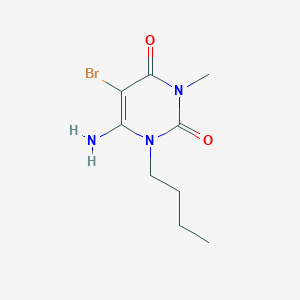
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)

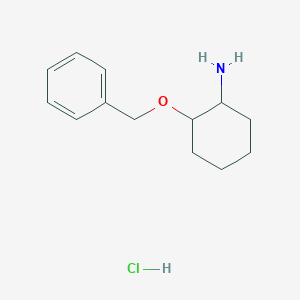



![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
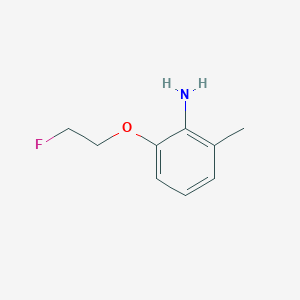
![5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13062365.png)
![Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)
